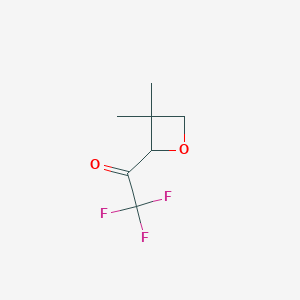
1-(3,3-Dimethyloxetan-2-yl)-2,2,2-trifluoroethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,3-Dimethyl-2-oxetanyl)-2,2,2-trifluoroethanone is an organic compound with the molecular formula C7H9F3O2 It is characterized by the presence of a trifluoromethyl group and an oxetane ring, which contribute to its unique chemical properties
Méthodes De Préparation
The synthesis of 1-(3,3-Dimethyl-2-oxetanyl)-2,2,2-trifluoroethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,3-dimethyl-2-oxetanone and trifluoroacetic anhydride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the desired product. Common catalysts include Lewis acids such as aluminum chloride or boron trifluoride.
Reaction Mechanism: The reaction proceeds through the nucleophilic attack of the oxetane ring on the trifluoroacetic anhydride, leading to the formation of the trifluoroethanone derivative.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-(3,3-Dimethyl-2-oxetanyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced derivatives.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium cyanide, leading to the formation of substituted products.
Addition: The oxetane ring can participate in addition reactions with electrophiles, such as halogens or acids, resulting in ring-opening and the formation of new compounds.
Common reagents and conditions used in these reactions include solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature.
Applications De Recherche Scientifique
1-(3,3-Dimethyl-2-oxetanyl)-2,2,2-trifluoroethanone has several scientific research applications, including:
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound is used in the design and synthesis of novel materials with unique properties, such as polymers and coatings.
Biological Studies: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Mécanisme D'action
The mechanism of action of 1-(3,3-Dimethyl-2-oxetanyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and oxetane ring contribute to its binding affinity and specificity. The compound may act as an inhibitor or modulator, affecting the activity of the target protein and influencing biological pathways.
Comparaison Avec Des Composés Similaires
1-(3,3-Dimethyl-2-oxetanyl)-2,2,2-trifluoroethanone can be compared with similar compounds, such as:
1-(3,3-Dimethyl-2-oxetanyl)-ethanone: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
2,2,2-Trifluoro-1-(2-oxetanyl)ethanone: Contains a different substitution pattern on the oxetane ring, leading to variations in its chemical behavior.
1-(3,3-Dimethyl-2-oxetanyl)-2,2-difluoroethanone: Has fewer fluorine atoms, affecting its electronic properties and reactivity.
Propriétés
Numéro CAS |
671220-27-2 |
|---|---|
Formule moléculaire |
C7H9F3O2 |
Poids moléculaire |
182.14 g/mol |
Nom IUPAC |
1-(3,3-dimethyloxetan-2-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C7H9F3O2/c1-6(2)3-12-5(6)4(11)7(8,9)10/h5H,3H2,1-2H3 |
Clé InChI |
GDBDPZPIVVFGCD-UHFFFAOYSA-N |
SMILES canonique |
CC1(COC1C(=O)C(F)(F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















